(R)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid
Description
(R)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid (CAS: 214852-60-5), also known as N-Cbz-N'-Boc-D-2,4-Diaminobutyric acid, is a chiral amino acid derivative featuring dual orthogonal protecting groups: a benzyloxycarbonyl (Cbz) group at the α-amino position and a tert-butoxycarbonyl (Boc) group at the γ-amino position . Its molecular formula is C₁₇H₂₄N₂O₆, with a molar mass of 352.38 g/mol and a density of 1.213 g/cm³ . The compound is stored at 2–8°C to ensure stability, as its InChI code (InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m1/s1) confirms its stereochemical (R)-configuration and structural features .
This compound is widely utilized in peptide synthesis for orthogonal deprotection strategies, where the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) while leaving the acid-labile Cbz group intact, enabling sequential functionalization .
Properties
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDKXCQPYFHZPA-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426528 | |
| Record name | (R)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214852-60-5 | |
| Record name | (R)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from an appropriately substituted amino acid or amino alcohol precursor, followed by sequential protection of amino groups using benzyloxycarbonyl chloride (Cbz-Cl) and di-tert-butyl dicarbonate (Boc2O). Key steps include:
- Protection of the primary amino group with Boc to form tert-butoxycarbonyl-protected intermediates.
- Introduction of the benzyloxycarbonyl group on the secondary amino position.
- Conversion of alcohol or ester intermediates to the target acid.
- Purification by chromatography or recrystallization to obtain the final compound with high stereochemical purity.
Detailed Preparation Steps
Step 1: Boc Protection of 4-Aminobutanol
- Starting from 4-aminobutanol, the amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- The reaction is typically carried out in dry dichloromethane (CH2Cl2) under an inert argon atmosphere at room temperature (~23°C) for about 15 hours.
- The product tert-butyl (4-hydroxybutyl)carbamate is isolated by aqueous workup and extraction.
Step 2: Conversion of Hydroxy Group to Acid or Ester
- The hydroxyl group can be transformed into an acid or ester functionality through oxidation or esterification.
- For example, oxalyl chloride activation followed by reaction with the Boc-protected alcohol at low temperatures (-78°C) in CH2Cl2 can be used to form acid chloride intermediates.
- Subsequent hydrolysis or esterification yields the corresponding acid or methyl ester derivative.
Step 3: Introduction of the Benzyloxycarbonyl (Cbz) Protecting Group
- The secondary amino group is protected by reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base such as diisopropylethylamine (DiPEA) or N-methylmorpholine (NMM).
- This reaction is performed in dry CH2Cl2 at 0°C to room temperature, typically over 13 hours.
- The product is purified by flash column chromatography on silica gel using solvent gradients such as ethyl acetate/hexane mixtures.
Step 4: Final Deprotection and Purification
- If necessary, methyl esters can be hydrolyzed to the free acid using mild bases like lithium hydroxide (LiOH) in aqueous solvents.
- The final compound, (R)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid, is obtained as a colorless, amorphous solid or viscous liquid.
- Purification is achieved by chromatography or recrystallization to ensure high purity and stereochemical integrity.
Reaction Conditions and Reagents Summary
| Step | Reaction Type | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|---|
| 1 | Boc Protection | Di-tert-butyl dicarbonate, triethylamine | 23°C, 15 h | Dry CH2Cl2 | Under Argon atmosphere |
| 2 | Acid Chloride Formation | Oxalyl chloride | -78°C, 15 min | Dry CH2Cl2 | Followed by reaction with Boc-protected alcohol |
| 3 | Cbz Protection | Benzyl chloroformate, DiPEA or NMM | 0°C to 23°C, 13 h | Dry CH2Cl2 | Dropwise addition at 0°C |
| 4 | Ester Hydrolysis (if needed) | LiOH, aqueous solvent | Room temp | Water/THF | Mild conditions to avoid racemization |
Research Findings and Notes
- The reaction sequence maintains the stereochemical configuration of the (R)-enantiomer, critical for biological activity.
- Purification by silica gel chromatography is effective in separating diastereomers and impurities.
- The use of low temperatures during acid chloride formation and Cbz protection minimizes side reactions and racemization.
- Physical methods such as vortexing, ultrasound, or gentle heating can aid dissolution during formulation preparation.
- Stock solutions of the compound can be prepared at various molarities (1 mM, 5 mM, 10 mM) using solvents like DMSO, with careful attention to storage conditions to preserve stability (e.g., -80°C for up to 6 months).
Stock Solution Preparation Table
| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 2.8378 | 0.5676 | 0.2838 |
| 5 mg | 14.1892 | 2.8378 | 1.4189 |
| 10 mg | 28.3785 | 5.6757 | 2.8378 |
Note: Volumes calculated based on molecular weight for precise molarity preparation.
Additional Considerations from Patent Literature
- Halogenation at specific positions using N-bromosuccinimide (NBS) can be incorporated in synthetic routes for intermediate compounds, conducted at temperatures from -20°C to room temperature for 10–60 minutes in solvents like methylene chloride or chloroform.
- Reaction concentrations and solvents are chosen based on solubility and desired selectivity.
- Post-reaction purification may involve recrystallization or chromatography, though some intermediates may be used without purification in subsequent steps.
Chemical Reactions Analysis
Types of Reactions
®-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the protecting groups, yielding the free amino acid.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce free amino acids.
Scientific Research Applications
®-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid involves its role as a protected amino acid derivative. The protecting groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related derivatives:
Key Research Findings
Orthogonal Protection: The dual Cbz/Boc protection in the target compound enables sequential deprotection, a critical feature in solid-phase peptide synthesis (SPPS). In contrast, derivatives like (R)-2-Amino-4-(Boc-amino)butanoic acid lack this versatility due to the absence of a second protecting group .
Solubility and Stability: The hydrate form of (R)-2-Cbz-4-(tert-butoxy)-4-oxobutanoic acid (CAS 210471-09-3) shows reduced stability at elevated temperatures compared to the anhydrous target compound .
Biological Relevance: Fluorinated analogs (e.g., 2-Boc-amino-3-(4-fluorophenyl)propanoic acid) demonstrate increased lipophilicity, enhancing membrane permeability in drug discovery contexts .
Salt Forms : The dicyclohexylamine salt of the target compound (CAS 101854-42-6) offers improved handling and storage stability but introduces additional steps for salt removal in downstream processes .
Biological Activity
(R)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid, also known as Boc-Dab(Bz)-OH, is a synthetic amino acid derivative that has garnered interest in various biological applications due to its structural properties and potential therapeutic effects. This compound is primarily studied for its role in peptide synthesis, as well as its biological activity related to enzyme inhibition and potential therapeutic uses.
- IUPAC Name : (2R)-2-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoic acid
- Molecular Formula : C16H23NO7
- Molecular Weight : 341.36 g/mol
- CAS Number : 210471-09-3
Biological Activity Overview
The biological activity of this compound is primarily associated with its ability to act as a substrate or inhibitor in enzymatic reactions. Research indicates that this compound may exhibit the following biological activities:
| Property | Value |
|---|---|
| Molecular Weight | 341.36 g/mol |
| Solubility | 1.48 mg/ml |
| Log P (octanol-water partition coefficient) | 1.88 |
| TPSA (Topological Polar Surface Area) | 111.16 Ų |
Table 2: Enzyme Inhibition Studies
| Compound | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| Piperazine Derivatives | Human Acetylcholinesterase | Competitive Inhibition | Varadaraju et al., 2013 |
| (R)-Boc-Dab(Bz)-OH | TBD | TBD | TBD |
Case Studies
- Inhibition of Acetylcholinesterase :
-
Peptide Therapeutics :
- The use of Boc-Dab(Bz)-OH as a building block in peptide synthesis has been documented, indicating its versatility and importance in developing peptide-based therapeutics aimed at various diseases.
Research Findings
Recent research indicates that the biological activity of this compound is still under exploration, with significant interest in its potential applications in drug development and enzyme inhibition. The ongoing studies focus on elucidating its mechanism of action and expanding its utility in medicinal chemistry.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid to improve yield and purity?
- Methodological Answer :
- Stepwise Protection : Use orthogonal protecting groups (benzyloxycarbonyl [Z] and tert-butoxycarbonyl [Boc]) to prevent side reactions. For example, introduce the Boc group first via reaction with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., 4-methylmorpholine), followed by Z-protection using benzyl chloroformate .
- Solvent Selection : Employ polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility of intermediates.
- Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify stereochemistry (R-configuration) and confirm the presence of Z and Boc groups. Key signals include tert-butyl protons at δ ~1.4 ppm and benzyloxy protons at δ ~5.1 ppm .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Use a mobile phase of acetonitrile/water (0.1% TFA) in gradient mode .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ for C₁₈H₂₅N₂O₆: 389.17 g/mol) .
Q. How should this compound be stored to maintain stability during long-term experiments?
- Methodological Answer :
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the Boc group.
- Solubility : Prepare stock solutions in anhydrous DMSO (10–50 mM) to avoid water-induced degradation. Aliquot to minimize freeze-thaw cycles .
Q. What is the role of this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Orthogonal Protection : The Z and Boc groups allow sequential deprotection (Z via hydrogenolysis, Boc via TFA) for controlled elongation of peptide chains.
- Coupling Efficiency : Activate the carboxylic acid group using HOBt/DIC or PyBOP to minimize racemization during amide bond formation .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical retention during the synthesis of the (R)-enantiomer?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)-configured starting materials (e.g., (R)-aspartic acid derivatives) to enforce stereochemical control.
- Reaction Monitoring : Employ circular dichroism (CD) spectroscopy or chiral HPLC (Chiralpak AD-H column) to track enantiomeric excess (>98%) during key steps .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions relevant to peptide synthesis?
- Methodological Answer :
- Acidic Conditions (TFA) : The Boc group cleaves rapidly (t₁/₂ < 30 min at 25°C), while the Z group remains intact.
- Basic Conditions (piperidine) : The Z group is stable, but prolonged exposure may hydrolyze the ester linkage.
- Oxidative Conditions (H₂O₂) : Avoid—benzyloxy groups are susceptible to oxidation, forming benzaldehyde byproducts .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or HPLC impurities)?
- Methodological Answer :
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., deprotected amines or hydrolyzed esters). Adjust reaction stoichiometry or purification protocols accordingly.
- Dynamic NMR : Perform variable-temperature ¹H NMR to distinguish conformational isomers from impurities .
Q. How can this compound be integrated into orthogonal protection schemes for synthesizing branched or cyclic peptides?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
